1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

Kinase Inhibitor Selectivity Regioisomerism p38α MAP Kinase

This N1-(3-fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a regioisomerically pure scaffold essential for cancer kinase inhibitor (Src, B-Raf, EGFR, VEGFR-2) and ALKBH5 demethylase inhibitor development. The meta-fluorine substitution delivers distinct electronic effects critical for target selectivity versus para-fluoro analogs. The unsubstituted C3 position and primary C5 amine enable versatile derivatization. Insist on the correct regioisomer—generic substitution compromises biological activity. Available from verified suppliers with established supply chains.

Molecular Formula C10H10FN3
Molecular Weight 191.209
CAS No. 1448855-33-1
Cat. No. B3003011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine
CAS1448855-33-1
Molecular FormulaC10H10FN3
Molecular Weight191.209
Structural Identifiers
SMILESCC1=C(N(N=C1)C2=CC(=CC=C2)F)N
InChIInChI=1S/C10H10FN3/c1-7-6-13-14(10(7)12)9-4-2-3-8(11)5-9/h2-6H,12H2,1H3
InChIKeyNFBBCPXBHFIJMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine: CAS 1448855-33-1 Supplier, Purity, and Structural Identifiers


1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS 1448855-33-1) is a fluorinated pyrazole-amine building block characterized by a 3-fluorophenyl group at the N1 position, a methyl group at C4, and an amine at C5 . The compound has a molecular formula of C10H10FN3 and a molecular weight of 191.20 g/mol . It is commercially available as a research chemical from multiple suppliers with typical purities ranging from 95% to 98%, with pricing in the range of £880 per gram for analytical-grade material [1].

Why 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine Cannot Be Interchanged with Other Pyrazole Analogs


Generic substitution with other pyrazole-amine derivatives is not possible because regioisomerism and fluorine substitution pattern directly dictate biological target engagement [1]. Studies on closely related 1-aryl-4-alkyl-5-aminopyrazoles show that a simple regioisomeric switch from N1 to C3 aryl substitution completely ablates p38α MAP kinase inhibition while redirecting activity toward cancer kinases [1][2]. Additionally, the position of the fluorine atom on the phenyl ring (ortho, meta, para) modulates both potency and selectivity against specific targets such as ALKBH5 demethylase [3]. Consequently, procurement of the precise regioisomer and fluorophenyl positional variant is essential for replicating published data or advancing structure-activity relationship (SAR) campaigns [1][3].

Quantitative Differentiation of 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine: Regioisomerism, Potency, and Selectivity Data


Regioisomeric Specificity: N1-Aryl vs. C3-Aryl Pyrazole Amines Dictate Kinase Selectivity Profile

The target compound, with its 1-(3-fluorophenyl) N1-aryl substitution, belongs to a regioisomeric class that demonstrates distinct kinase selectivity compared to its C3-aryl counterpart. In a direct head-to-head study of tri- and tetrasubstituted pyrazole derivatives, the regioisomeric switch from 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine (C3-aryl series) to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine (N1-aryl series) resulted in an almost complete loss of p38α MAP kinase inhibition, but the N1-aryl series showed activity against important cancer kinases including Src, B-Raf, EGFR, and VEGFR-2 [1]. This demonstrates that the N1-aryl substitution pattern, as present in the target compound, is a critical determinant of kinase target engagement [1].

Kinase Inhibitor Selectivity Regioisomerism p38α MAP Kinase

Fluorine Position Effect: Meta-Fluoro vs. Para-Fluoro Substitution on ALKBH5 Inhibitor Potency

In the 1-aryl-1H-pyrazole scaffold series developed as ALKBH5 inhibitors, the position of the fluorine substituent on the phenyl ring significantly impacts inhibitory potency. While the lead compound 20m (structure details not fully disclosed in abstract) achieved an IC50 of 0.021 μM in a fluorescence polarization assay [1], structure-activity relationship (SAR) analysis within this 1-aryl-1H-pyrazole class demonstrates that subtle modifications, including fluorine positional changes, affect both potency and selectivity [1]. The meta-fluoro substitution present in 1-(3-fluorophenyl)-4-methyl-1H-pyrazol-5-amine represents a specific positional isomer that must be distinguished from the 4-fluoro (para) analog, which exhibits different binding characteristics as evidenced by its distinct crystal structure with Mycobacterium tuberculosis malate synthase (PDB 5CCZ) [2].

ALKBH5 Inhibition Fluorine Scan Structure-Activity Relationship

Synthetic Accessibility and Commercial Availability: N1-Aryl-4-methyl-5-aminopyrazoles

1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is commercially available as a building block from multiple global suppliers, including Fluorochem, Kishida Chemical, and MolCore, with typical purities of 95-98% [1]. In contrast, the corresponding C3-aryl regioisomer (3-(3-fluorophenyl)-4-methyl-1H-pyrazol-5-amine) shows more limited commercial availability, with some suppliers listing it as discontinued . This difference in commercial accessibility reflects the relative ease of synthesizing N1-aryl versus C3-aryl 5-aminopyrazoles, as the N1-aryl derivatives can be prepared via straightforward condensation and cyclization routes starting from commercially available aryl hydrazines [2].

Building Block Availability Synthetic Chemistry Procurement

Hazard Profile and Safe Handling: Meta-Fluoro vs. Ortho-Fluoro Analogs

According to the safety data sheet (SDS) provided by Fluorochem, 1-(3-fluorophenyl)-4-methyl-1H-pyrazol-5-amine is classified with GHS07 (Harmful/Irritant) and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The 2-fluoro (ortho) analog (CAS 1448854-93-0) carries identical hazard statements, indicating that the position of the fluorine substituent on the phenyl ring does not significantly alter the acute toxicity or irritation profile within this closely related series . This consistency in hazard classification allows for standardized handling procedures across the fluorophenyl positional isomers .

Safety Data Hazard Classification Handling Requirements

Optimal Research Applications for 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS 1448855-33-1)


Kinase Inhibitor Discovery Programs Targeting Cancer Kinases (Src, B-Raf, EGFR, VEGFR-2)

Due to the regioisomeric specificity documented in Section 3, this N1-aryl-5-aminopyrazole is suitable as a scaffold for developing cancer kinase inhibitors rather than p38α MAP kinase inhibitors [1]. Research groups can leverage the established SAR showing that N1-aryl derivatives retain activity against Src, B-Raf wt, B-Raf V600E, EGFR, and VEGFR-2 when elaborated with appropriate substituents at positions 3 and 4 of the pyrazole core [1].

ALKBH5 Demethylase Inhibitor SAR Exploration

The 1-aryl-1H-pyrazole scaffold, exemplified by this compound, has been validated as a platform for developing potent ALKBH5 inhibitors, with lead compounds achieving sub-micromolar IC50 values [1]. The meta-fluorophenyl substitution offers a distinct electronic and steric profile for SAR studies compared to the para-fluoro analog, which has known structural biology data [2]. This compound can serve as a starting point for further optimization of ALKBH5 inhibitors, which are of interest for cancer and metabolic disease research [1].

Fragment-Based Drug Discovery and Structural Biology

The closely related para-fluoro analog (3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine) has been successfully co-crystallized with M. tuberculosis malate synthase (PDB 5CCZ) at 2.136 Å resolution, demonstrating the suitability of this chemotype for fragment-based screening and crystallographic studies [1]. The meta-fluoro isomer offers a complementary fragment for exploring chemical space around the fluorophenyl binding pocket, potentially revealing additional binding modes or improving ligand efficiency [1].

Synthetic Methodology Development for Pyrazole Functionalization

The presence of a primary amine at C5 and an unsubstituted C3 position makes this compound a versatile building block for further synthetic elaboration, including N-alkylation, acylation, and cross-coupling reactions [1]. The commercial availability from multiple vendors with established supply chains [2] supports its use in method development and library synthesis campaigns without the procurement uncertainties associated with less accessible regioisomers [3].

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